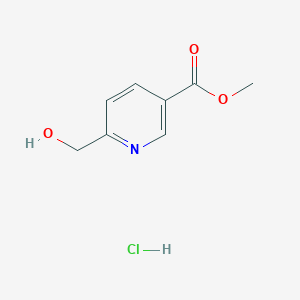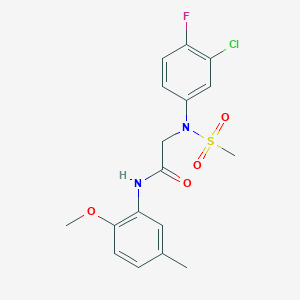![molecular formula C24H20N2O4S2 B4938666 2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B4938666.png)
2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole, commonly known as DM-PBO, is a fluorescent compound that has been used in various scientific research applications. DM-PBO has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
DM-PBO's mechanism of action involves its ability to bind to specific biomolecules, resulting in changes in its fluorescence properties. The binding of DM-PBO to biomolecules such as proteins and nucleic acids can alter its fluorescence intensity, lifetime, and spectral properties. This property has been exploited in various scientific research applications.
Biochemical and Physiological Effects:
DM-PBO has been shown to have low toxicity and does not have any significant effects on biological systems. However, its binding to biomolecules can result in changes in their function and activity. For example, DM-PBO binding to proteins can alter their conformation and affect their enzymatic activity.
实验室实验的优点和局限性
DM-PBO's fluorescence properties make it a useful tool for studying biological processes. Its low toxicity and lack of significant effects on biological systems make it a safe choice for lab experiments. However, DM-PBO's binding to biomolecules can result in changes in their function, which may affect the interpretation of experimental results.
未来方向
For DM-PBO research include the development of new synthesis methods, the exploration of its potential as a sensor for detecting other analytes, and the investigation of its binding to specific biomolecules and their effects on their function and activity.
In conclusion, DM-PBO is a fluorescent compound that has been used in various scientific research applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DM-PBO's properties make it a useful tool for studying biological processes, and its potential for future research makes it a promising area of study.
合成方法
DM-PBO can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 2,5-dimethoxy-1,4-phenylenediamine and 2,3-dichloro-1,4-bis(chloromethyl)benzene in the presence of sodium hydride. The product is then treated with sodium methanethiolate to yield DM-PBO. Other methods involve the use of different starting materials and reagents.
科学研究应用
DM-PBO has been used in various scientific research applications, including fluorescence microscopy, imaging, and sensing. DM-PBO's fluorescence properties make it a useful tool for monitoring biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. DM-PBO has also been used as a sensor for detecting metal ions and other analytes.
属性
IUPAC Name |
2-[[4-(1,3-benzoxazol-2-ylsulfanylmethyl)-2,5-dimethoxyphenyl]methylsulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-27-21-11-16(14-32-24-26-18-8-4-6-10-20(18)30-24)22(28-2)12-15(21)13-31-23-25-17-7-3-5-9-19(17)29-23/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYUIOOKOLWIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3O2)OC)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4938592.png)
![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4938600.png)
![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)
![5-acetyl-6-methyl-4-(3-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4938623.png)


![1,5,7-trimethyl-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4938680.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938687.png)
![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4938693.png)

![4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide](/img/structure/B4938704.png)

